molecular formula C8H4ClNO2S B12826467 2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo- CAS No. 54974-07-1

2H-Isoindole-2-sulfenyl chloride, 1,3-dihydro-1,3-dioxo-

Cat. No.: B12826467
CAS No.: 54974-07-1
M. Wt: 213.64 g/mol
InChI Key: AQKMFIZDSMHXQR-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl hypochlorothioite is a compound that belongs to the class of isoindoline derivatives. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3. The presence of the hypochlorothioite group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxoisoindolin-2-yl hypochlorothioite typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another approach involves the use of phthalic anhydride and amines in the presence of a catalyst such as SiO2-tpy-Nb, with IPA:H2O as the solvent at reflux conditions . The reaction conditions are optimized to achieve moderate to excellent yields.

Industrial Production Methods

Industrial production methods for 1,3-dioxoisoindolin-2-yl hypochlorothioite often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to ensure sustainable production practices .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl hypochlorothioite undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted isoindoline derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 1,3-dioxoisoindolin-2-yl hypochlorothioite involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can induce cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

54974-07-1

Molecular Formula

C8H4ClNO2S

Molecular Weight

213.64 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) thiohypochlorite

InChI

InChI=1S/C8H4ClNO2S/c9-13-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H

InChI Key

AQKMFIZDSMHXQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)SCl

Origin of Product

United States

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